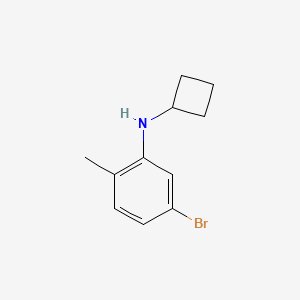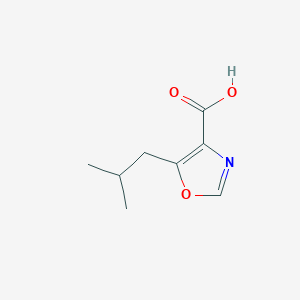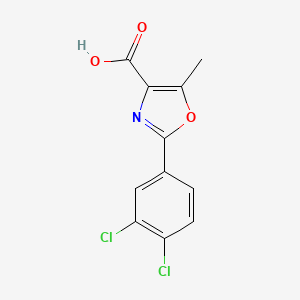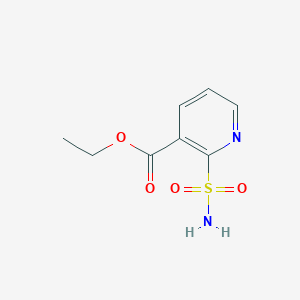![molecular formula C9H9ClF2O2 B1453893 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1250521-60-8](/img/structure/B1453893.png)
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol
Vue d'ensemble
Description
“1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1250521-60-8 . It has a molecular weight of 222.62 . The IUPAC name for this compound is 1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol” is 1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.62 . It is in liquid form . The storage temperature is room temperature .
Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : This compound is a key structural motif in active agrochemical and pharmaceutical ingredients. It’s used in the protection of crops from pests. More than 20 new agrochemicals containing this compound have acquired ISO common names. Several derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The compound is synthesized and applied in various forms depending on the specific requirements of the agrochemical or pharmaceutical product .
- Results : The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
2. Antioxidant Activity
- Application : Derivatives of “1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol” have been synthesized and tested for their antioxidant activity .
- Methods of Application : The antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method and reducing power assay .
- Results : A number of compounds were identified as potent antioxidants. For example, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .
3. Intermediate in Organic Synthesis
- Application : This compound is used as an intermediate in the synthesis of various organic compounds, particularly in the agrochemical and pharmaceutical industries .
- Methods of Application : The compound is synthesized and then used in various chemical reactions to produce the desired organic compounds .
- Results : The use of this compound as an intermediate has enabled the synthesis of a wide range of complex organic compounds .
4. Biological Potential of Indole Derivatives
- Application : Indole derivatives, which can be synthesized from “1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The compound is used to synthesize indole derivatives, which are then tested for their biological activities .
- Results : A number of indole derivatives have been identified as potent bioactive agents .
5. Custom Synthesis
- Application : This compound is available for custom synthesis, indicating its use in various industrial applications .
- Methods of Application : The specific methods of application would depend on the particular industrial process .
- Results : The results would vary based on the specific industrial application .
6. Fluorinated Organic Chemicals
- Application : This compound is a type of fluorinated organic chemical. Fluorinated organic chemicals have been used in various fields, including agrochemical, pharmaceutical, and functional materials .
- Methods of Application : The compound is used in the synthesis of various fluorinated organic chemicals .
- Results : The use of this compound has contributed to many recent advances in these fields .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIWNMSVIWRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



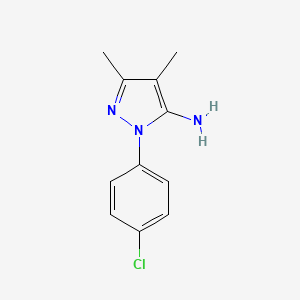
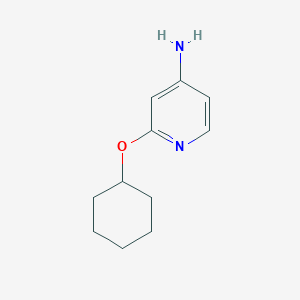
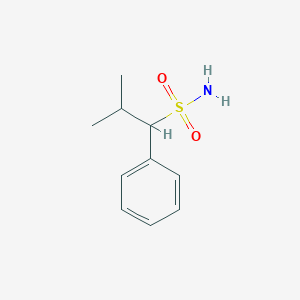
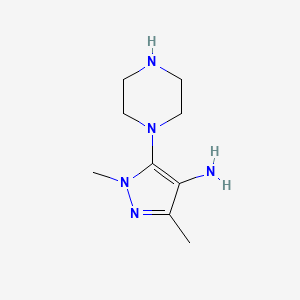
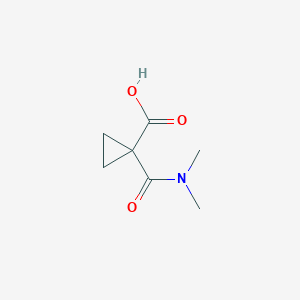
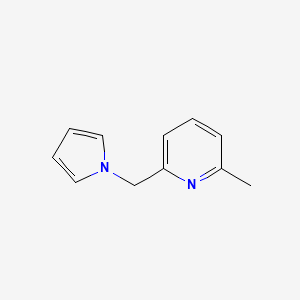
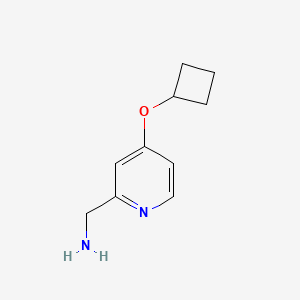
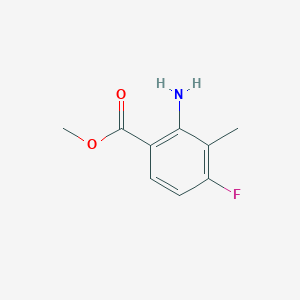
amine](/img/structure/B1453819.png)
